P-Cymene
Overview
Description
P-Cymene: is a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes. Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group. This compound is insoluble in water but miscible with organic solvents . It is commonly found in essential oils, such as those from cumin and thyme, and is also produced during the sulfite pulping process from wood terpenes .
Mechanism of Action
Target of Action
P-Cymene, a naturally occurring aromatic organic compound, primarily targets the membranes of microorganisms . It acts as a substitutional impurity in the membrane, causing membrane expansion and affecting the membrane potential of intact cells . It has been found to have a high affinity for membranes .
Mode of Action
This compound interacts with its targets, primarily the membranes of microorganisms, causing perturbations. This interaction results in membrane expansion and changes in the membrane potential of the cells . It has also been found to suppress the expression of autophagy-related proteins and mRNA, including PI3K, AKT, and mTOR .
Biochemical Pathways
This compound is produced through the integration of biosynthesis and heterogeneous catalysis . On the biological side, limonene and 1,8-cineole are produced through the mevalonate pathway . These compounds are then converted to this compound using hydrogenation/dehydrogenation metals on supports with acid sites .
Pharmacokinetics
It is known that the compound’s action can be influenced by pharmacokinetic variations .
Result of Action
This compound has a range of biological activities, including antioxidant, anti-inflammatory, anxiolytic, anticancer, and antimicrobial effects . It has been found to exert an inhibitory effect on the proliferation of certain cell lines . Additionally, this compound has been observed to induce diverse membrane and transport proteins, including the this compound transporter CymD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound through the integration of biological and chemical conversion involves the holistic conversion of glucose to this compound through two different routes . The choice of route can be influenced by factors such as the toxicity of the compounds toward the producing microorganisms .
Biochemical Analysis
Biochemical Properties
P-Cymene has been found to have diverse biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, antinociceptive, and anxiolytic properties . It inhibits the growth of certain bacteria such as S. typhimurium, E. coli, L. monocytogenes, S. epidermidis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate TNF-α, IL-1β, and IL-6 production in LPS-stimulated RAW 264.7 cells . Furthermore, the levels of relative mRNAs were also found to be downregulated . In in vivo trail, this compound markedly suppressed the production of TNF-α and IL-1β and increased IL-10 secretion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IκBα . These results suggest that this compound may have a potential anti-inflammatory action on cytokine production by blocking NF-κB and MAPK signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce diverse changes in proteome compared to glucose-grown cells . An increase of the molecular chaperones DnaK, GroEL and ClpB, the organic hydroperoxide resistance protein Ohr, the alkyl hydroperoxide reductase AhpC and the copper oxidase CopA during growth on this compound strongly suggests that the exposure to this compound constitutes a stress condition for strain LB400 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. It has been shown to have anti-inflammatory properties through regulation of the balance between proinflammatory factors and anti-inflammatory factors .
Metabolic Pathways
This compound is transformed into p-cumate by the this compound peripheral pathway that involves three metabolic steps catalyzed by a two-component monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase .
Transport and Distribution
Electron microscopy showed that this compound-grown cells exhibited fuzzy outer and inner membranes and an increased periplasm . This compound induced diverse membrane and transport proteins including the this compound transporter CymD .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biosynthesis and Chemical Catalysis Integration: P-Cymene can be produced through the integration of biosynthesis and heterogeneous catalysis.
Dehydroisomerisation: Another method involves the dehydroisomerisation of α-pinene and limonene over silica-supported zinc oxide in the gas phase.
Industrial Production Methods:
Alkylation of Toluene with Propene: this compound is industrially produced by the alkylation of toluene with propene, followed by isomer separation.
Renewable Terpene Raw Materials: Environmentally benign routes involve the use of renewable terpene raw materials, such as α-pinene and limonene, using acid-redox bifunctional heterogeneous catalysis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: P-Cymene can undergo oxidation reactions, often resulting in the formation of P-Cresol.
Hydrogenation: Hydrogenation of this compound leads to the formation of P-Menthane.
Substitution: this compound can participate in substitution reactions, such as the formation of ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrogenation: Catalysts such as palladium on carbon or nickel are used under hydrogen gas.
Substitution: Reagents like ruthenium trichloride are used to form metal complexes.
Major Products:
P-Cresol: Formed from oxidation reactions.
P-Menthane: Formed from hydrogenation reactions.
Ruthenium Complexes: Formed from substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
O-Cymene: An isomer where the alkyl groups are ortho-substituted.
M-Cymene: An isomer where the alkyl groups are meta-substituted.
Uniqueness:
Properties
IUPAC Name |
1-methyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPZCAJZSCWRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14, Array | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026645 | |
Record name | p-Cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |
Record name | P-CYMENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3065 | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |
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Record name | p-Cymene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
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Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
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Record name | p-CYMENE | |
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Flash Point |
117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CYMENE | |
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Vapor Pressure |
1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |
Record name | p-Cymene | |
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Mechanism of Action |
The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice., The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways. | |
Record name | P-CYMENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless transparent liquid | |
CAS No. |
99-87-6, 4939-75-7 | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Cymene | |
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Record name | p-Cymene | |
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Record name | 4-Isopropylbenzyl radical | |
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Record name | P-CYMENE | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | p-Cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cymene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |
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Record name | P-CYMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-cymene?
A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol. []
Q2: How is this compound structurally characterized?
A2: this compound, also known as 4-isopropyltoluene, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at position 1 and an isopropyl group at position 4. []
Q3: What spectroscopic data is available for this compound?
A3: this compound can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]
Q4: How does this compound interact with biological membranes?
A4: this compound interacts with biological membranes by embedding itself within the lipid bilayer, causing changes in membrane fluidity and permeability. This effect is influenced by the lipid composition of the membrane. []
Q5: Does this compound exhibit anti-tumor activity?
A5: Research indicates that this compound can inhibit tumor invasion and metastasis by decreasing the expression of Matrix Metalloproteinase 9 (MMP-9) and increasing the production of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) in human fibrosarcoma HT-1080 cells. []
Q6: What is the role of this compound in the anticonvulsant activity of Nigella sativa seeds?
A6: this compound, a component of Nigella sativa volatile oil, contributes to the seed's anticonvulsant effects. These effects are thought to be mediated by interactions with GABA receptors, specifically GABAA receptors, leading to increased GABAergic responses. []
Q7: Does this compound exhibit antimicrobial activity?
A7: Yes, this compound demonstrates antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. This activity is attributed to its ability to disrupt the lipid fraction of microbial cell membranes. [, ]
Q8: Are there any potential antioxidant effects of this compound?
A8: While carvacrol exhibits greater antioxidant activity, this compound, found in Origanum onites essential oil, also demonstrates some cellular antioxidant effects, albeit to a lesser extent. []
Q9: Can this compound act as a ligand in organometallic complexes?
A9: Yes, this compound is commonly used as a ligand in organometallic chemistry, particularly with ruthenium. It forms stable "piano-stool" complexes with ruthenium(II), which can be further functionalized for various catalytic applications. [, , , , , , ]
Q10: What are the applications of this compound-ruthenium complexes in organic synthesis?
A10: this compound-ruthenium complexes have been employed as catalysts in a variety of organic reactions, including:
- C-H bond functionalization: These complexes facilitate the direct functionalization of C-H bonds in aromatic compounds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. [, ]
- Transfer hydrogenation: They catalyze the transfer of hydrogen atoms from a donor molecule to an acceptor molecule, offering a milder alternative to traditional hydrogenation reactions. []
- Hydroboration: These complexes promote the addition of a boron-hydrogen bond (from a borane reagent) to an unsaturated bond, such as a carbon-carbon double or triple bond. []
- Alkene Metathesis: They can catalyze the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds. []
Q11: Can this compound be used as a green solvent?
A11: Yes, this compound is considered a green solvent due to its relatively low toxicity and its origin from renewable resources like citrus fruits and certain trees. [, ]
Q12: How is computational chemistry used to study this compound and its derivatives?
A12: Computational chemistry techniques, such as Density Functional Theory (DFT), can be employed to investigate various aspects of this compound:
- Reaction mechanism: Understanding the reaction pathways and intermediates involved in reactions of this compound with other molecules. []
- Structure-activity relationship (SAR): Predicting the biological activity and properties of this compound derivatives by correlating their structures to their calculated electronic and steric properties. [, ]
- Environmental fate: Modeling the atmospheric degradation and fate of this compound released into the environment. []
Q13: What are the environmental concerns related to this compound?
A14: While considered a green solvent, the release of this compound into the environment raises concerns due to its potential for atmospheric oxidation. This oxidation can contribute to the formation of secondary organic aerosols, impacting air quality and climate. [, , ]
Q14: What is the atmospheric lifetime of this compound?
A15: The atmospheric lifetime of this compound is influenced by its reactions with atmospheric oxidants. Its reaction with chlorine atoms may be significant in the marine boundary layer and coastal urban areas, competing with hydroxyl radical reactions. []
Q15: What are the sources of this compound?
A15: this compound can be derived from both petrochemical and renewable sources:
- Renewable sources: this compound is naturally found in essential oils extracted from plants like cumin, thyme, and eucalyptus. It can be obtained from these sources through distillation or extraction processes. [, , ]
Q16: What are the industrial applications of this compound?
A16: this compound has various industrial applications, including:
- Solvent: It serves as a green solvent in various industrial processes, including paint and coating formulations, cleaning products, and polymer synthesis. [, ]
- Chemical intermediate: It acts as a starting material for the synthesis of other industrially important chemicals, such as p-cresol, which is used in disinfectants, resins, and herbicides. []
- Fragrance and flavoring agent: It is used in fragrances and flavorings due to its pleasant, citrusy odor. []
Q17: How is this compound produced from renewable resources?
A18: One promising method for producing this compound from renewable resources is through the catalytic dehydration and isomerization of perillyl alcohol, a naturally occurring terpene alcohol. This method offers a more sustainable alternative to traditional petrochemical synthesis. []
Q18: What analytical methods are used to characterize and quantify this compound?
A18: Several analytical techniques are employed to characterize and quantify this compound:
- Gas Chromatography (GC): GC separates this compound from other components in a mixture based on their different affinities for a stationary phase. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantification and identification, respectively. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC separates this compound based on its interactions with a stationary phase and a mobile phase. It can be coupled with various detectors, such as UV-Vis detectors or mass spectrometers. []
- Infrared Spectroscopy (IR): IR spectroscopy identifies this compound based on its characteristic absorption of infrared radiation by specific functional groups within the molecule. It can also be used for quantitative analysis. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.